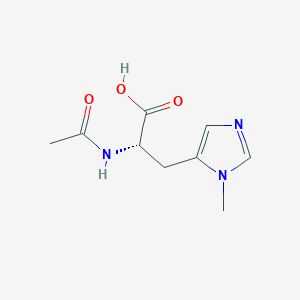

N-Acetyl-3-methylhistidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolism and Excretion in Humans

- The metabolism of L-3-methylhistidine in humans was studied, revealing that it is not oxidized in the body. Instead, it's excreted in urine primarily as 3-methylhistidine and a small amount as N-acetyl-3-methylhistidine, suggesting a similar metabolic fate to rats. This could indicate that 3-methylhistidine excretion may provide a reliable measure of actin and myosin turnover in humans (Long et al., 1975).

Metabolism in Rats

- Research on rats indicates that 3-methylhistidine doesn't charge skeletal muscle tRNA, and is excreted unchanged or as this compound. The ratio of these excreted forms is age-dependent, suggesting a relationship with protein turnover in skeletal muscle (Young et al., 1972).

Muscle Protein Breakdown

- N-methylhistidine, including its N-acetyl derivative, is released during muscle catabolism and serves as a marker of protein turnover. The acetylation pathway of this compound may be affected by stress levels, as indicated by a study on rats under endotoxemic conditions (Kuhl et al., 1998).

Analytical Methods

- Standardized methods for the analysis of 3-methylhistidine in urine using high-performance liquid chromatography have been developed, improving the accuracy of studying its metabolism (Kuhl et al., 1996).

Dietary Protein and Urinary Excretion

- The quality of dietary protein affects the urinary excretion of 3-methylhistidine and this compound in rats, with higher protein quality leading to greater excretion. This suggests a link between diet and muscle protein metabolism (Omstedt et al., 1978).

Mécanisme D'action

Target of Action

N-Acetyl-3-methylhistidine, also known as n-acetyl-3-methyl-l-histidine, is an N-acetyl-L-amino acid . The primary targets of this compound are not well-defined in the literature. More research is needed to identify its specific targets and their roles.

Mode of Action

It is known to be part of the n-acyl amino acids (na-aas) family . These compounds are structurally related to the endocannabinoid anandamide and are often referred to as a family of endocannabinoid-related lipids

Biochemical Pathways

This compound is involved in various metabolic pathways. It has been associated with circulating metabolites in pathways related to lipids, amino acids, and cofactors/vitamins . The strongest sub-pathway association was for inositol metabolism

Result of Action

It is known that the fatty acid amides, a family to which this compound belongs, play a significant role in various biological processes .

Analyse Biochimique

Biochemical Properties

N-Acetyl-3-methylhistidine interacts with various enzymes, proteins, and other biomolecules. It is a part of the N-acyl aromatic amino acids (NA-ArAAs), a subclass of the N-acyl amino acids (NA-AAs) . The biosynthesis, degradation, enzymatic modification, and transport of this compound are part of the complex biochemical reactions it participates in .

Cellular Effects

It is known that the fatty acid amides, the family to which this compound belongs, are important cell signaling molecules in mammals .

Molecular Mechanism

It is known that the fatty acid amides, including this compound, exert their effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The concentration of this compound in rat was reported as a production rate, 2.04 ± 0.13 µmole/24 h/rat . This suggests that the effects of this compound can change over time in laboratory settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. The formation of the N-acetyl and N-isovaleroyl conjugates of the aromatic amino acids, including this compound, are reactions of the phase II component of the mammalian xenobiotic detoxification system .

Transport and Distribution

Phase III excretion of these short-chain NA-ArAAs is either by passive diffusion or is transporter-mediated .

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-10-5-12(7)2/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTXRTPBUWLETL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37841-04-6 | |

| Record name | N-Acetyl-3-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37841-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-3-methylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037841046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-3-methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

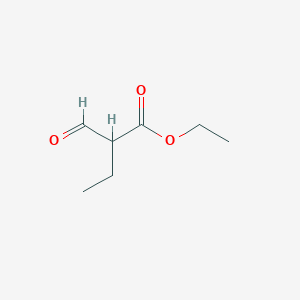

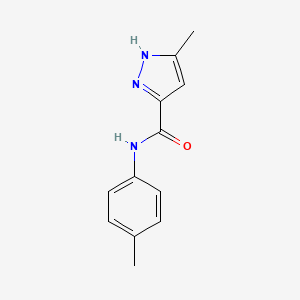

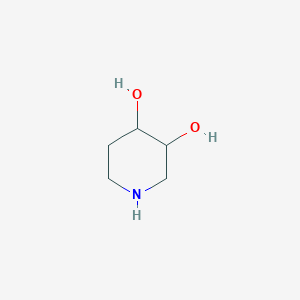

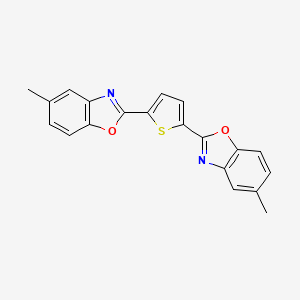

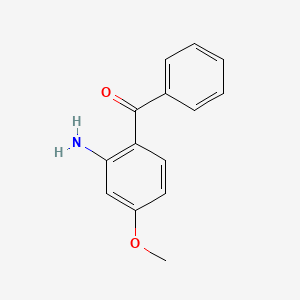

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-Acetyl-3-methylhistidine as a potential biomarker?

A1: this compound, along with its non-acetylated form 3-methylhistidine, has shown promise as a potential biomarker for various health conditions. Studies suggest that elevated serum levels of both compounds are associated with an increased risk of chronic kidney disease progression and may even serve as early indicators of prostate cancer . Notably, these metabolomic profiles can be detected years before a clinical diagnosis, highlighting their potential for early disease detection and intervention.

Q2: How does dietary protein intake influence this compound levels?

A2: Research indicates a direct correlation between dietary protein quality and the urinary excretion of total 3-methylhistidine, which includes both the acetylated (this compound) and non-acetylated forms . Diets with higher protein quality were linked to greater excretion of total 3-methylhistidine. Furthermore, in patients with chronic kidney disease, a significant association was observed between lower protein intake and altered levels of various metabolites, including this compound . These findings underscore the impact of dietary protein on this compound levels.

Q3: Is there a genetic link to this compound levels?

A3: Yes, research has shown a connection between a specific gene variant and this compound levels. Variations in the NAT8 gene, which encodes a liver- and kidney-specific acetyltransferase, are linked to differing levels of this compound . This genetic association further strengthens the potential role of this compound as a biomarker for various health conditions, particularly those related to kidney function.

Q4: Are there differences in this compound levels based on the stage of prostate cancer?

A4: Interestingly, research suggests that different stages of prostate cancer may present with distinct this compound profiles. For instance, elevated levels of this compound were predominantly observed in men with T2 prostate cancers . In contrast, other lipid metabolites showed stronger associations with T3 and T4 stages. This observation suggests that this compound, in conjunction with other metabolites, might hold promise as a potential biomarker for not only detecting prostate cancer but also differentiating its stages.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)

![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)